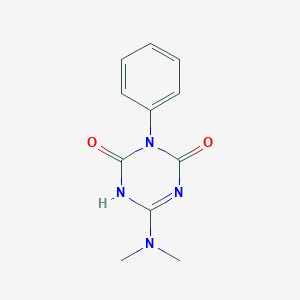

6-(Dimethylamino)-3-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Dimethylamino)-3-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione is a heterocyclic compound that features a triazine ring with dimethylamino and phenyl substituents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-3-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with a suitable phenyl-substituted triazine precursor in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

6-(Dimethylamino)-3-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions, often in the presence of a catalyst.

Major Products

Oxidation: N-oxides of the triazine ring.

Reduction: Amine derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 6-(Dimethylamino)-3-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione as an anticancer agent. Research indicates that compounds with similar triazine structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study on derivatives of 1,3,5-triazines demonstrated selective inhibition of triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) . This selectivity suggests that derivatives like this compound could be developed into targeted cancer therapies.

2. Antimicrobial Properties

Another area of investigation is the antimicrobial activity of this compound. Triazines have been recognized for their ability to inhibit bacterial growth. Preliminary studies suggest that derivatives may possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . This property could lead to the development of new antibiotics or antimicrobial agents.

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

Microwave-Assisted Synthesis:

This method has been shown to enhance reaction efficiency and yield. A one-pot microwave-assisted synthesis involving cyanoguanidine and aromatic aldehydes has been reported to produce triazine derivatives effectively .

Conventional Heating Methods:

Traditional heating methods are also employed for synthesizing similar compounds but often result in longer reaction times and lower yields compared to microwave-assisted techniques.

Material Science Applications

1. Organic Photovoltaics

The unique electronic properties of triazines make them suitable candidates for use in organic photovoltaic devices. Their ability to act as electron acceptors can enhance the efficiency of solar cells when incorporated into polymer blends or as dopants in organic semiconductors .

2. Dyes and Pigments

Triazine derivatives are also being explored as dyes due to their vibrant colors and stability under light exposure. The incorporation of this compound into dye formulations could lead to improved performance in textile applications .

Case Studies

Mecanismo De Acción

The mechanism of action of 6-(Dimethylamino)-3-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

6-(Dimethylamino)purine: Another compound with a dimethylamino group, known for its use as a protein kinase inhibitor.

4-(Dimethylamino)pyridine: A derivative of pyridine with similar dimethylamino functionality, used as a nucleophilic catalyst.

Uniqueness

6-(Dimethylamino)-3-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione is unique due to its specific triazine ring structure combined with the dimethylamino and phenyl substituents. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Actividad Biológica

6-(Dimethylamino)-3-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione is a compound belonging to the class of triazines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4O2. The compound features a tetrahydrotriazine core with a dimethylamino group and a phenyl substituent. This structure contributes to its unique biological activities.

Biological Activity Overview

The biological activities of triazine derivatives have been extensively studied. The following table summarizes the key activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |

| Antimicrobial | Shows activity against bacterial and fungal strains. |

| Anti-inflammatory | Reduces inflammation in experimental models. |

| Antioxidant | Scavenges free radicals and reduces oxidative stress. |

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties help in modulating ROS levels within cells.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological contexts:

- Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibits the growth of breast cancer cell lines (MCF-7) with an IC50 value of approximately 10 µM. The mechanism involves the induction of apoptosis through the mitochondrial pathway .

- Antimicrobial Effects : A study reported that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively .

- Anti-inflammatory Properties : In an animal model of inflammation induced by carrageenan injection, treatment with the compound resulted in a significant reduction in paw edema compared to control groups .

Propiedades

IUPAC Name |

6-(dimethylamino)-3-phenyl-1H-1,3,5-triazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-14(2)9-12-10(16)15(11(17)13-9)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYULBIFSRFUBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=O)N(C(=O)N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.